

Physicochemical Properties of Octahydropentalen-3a-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octahydropentalen-3a-amine

Cat. No.: B15311182

[Get Quote](#)

Disclaimer: Publicly available scientific data on the specific isomer **octahydropentalen-3a-amine** is limited. This guide summarizes the available information for closely related structural analogs and provides generalized experimental workflows and hypothetical biological pathways for research and drug development professionals.

Introduction

Octahydropentalen-3a-amine is a bicyclic amine with a saturated pentalene core. Its rigid, three-dimensional structure makes it an interesting scaffold for medicinal chemistry and drug design. Bicyclic amines are prevalent in biologically active compounds and approved drugs due to their defined spatial arrangement of functional groups, which can lead to high-affinity interactions with biological targets.^{[1][2]} This document aims to provide a comprehensive overview of the known physicochemical properties of related octahydropentalenamine isomers and to propose standard methodologies for the characterization and potential biological investigation of **octahydropentalen-3a-amine**.

Physicochemical Data of Related Compounds

Due to the absence of specific experimental data for **octahydropentalen-3a-amine**, the following tables present computed and available data for the closely related isomers: octahydropentalen-1-amine and the hydrochloride salt of octahydro-2,5-methanopentalen-3a-amine. This information can serve as a starting point for predicting the properties of **octahydropentalen-3a-amine**.

Table 1: Computed Physicochemical Properties of Octahydropentalen-1-amine

Property	Value	Source
Molecular Formula	C ₈ H ₁₅ N	PubChem
Molecular Weight	125.21 g/mol	PubChem[3]
XLogP3	1.6	PubChem[3]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	1	PubChem[3]
Rotatable Bond Count	1	PubChem[3]

Table 2: Properties of Octahydro-2,5-methanopentalen-3a-amine Hydrochloride

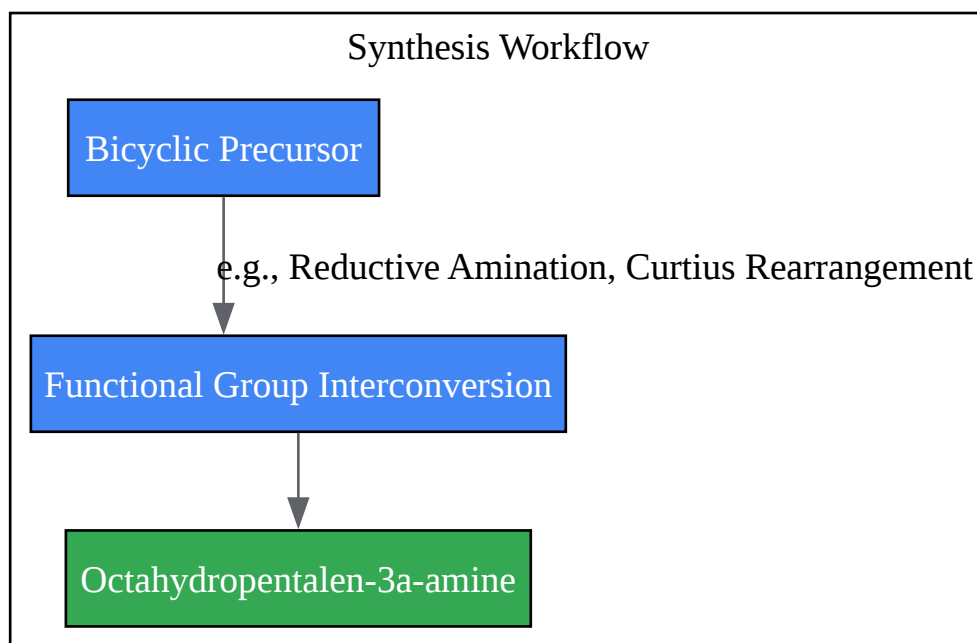
Property	Value	Source
CAS Number	86128-83-8	CymitQuimica
Molecular Formula	C ₉ H ₁₆ ClN	CymitQuimica[4]
Molecular Weight	173.68 g/mol	CymitQuimica[4]
Physical Form	Solid	CymitQuimica[4]

Experimental Protocols

While specific experimental protocols for **octahydropentalen-3a-amine** are not available in the reviewed literature, a general workflow for the synthesis and characterization of a novel bicyclic amine is presented below.

General Synthesis of Bicyclic Amines

The synthesis of bicyclic amines can be approached through various established organic chemistry reactions. A common strategy involves the construction of the bicyclic carbon skeleton followed by the introduction of the amine functionality.



[Click to download full resolution via product page](#)

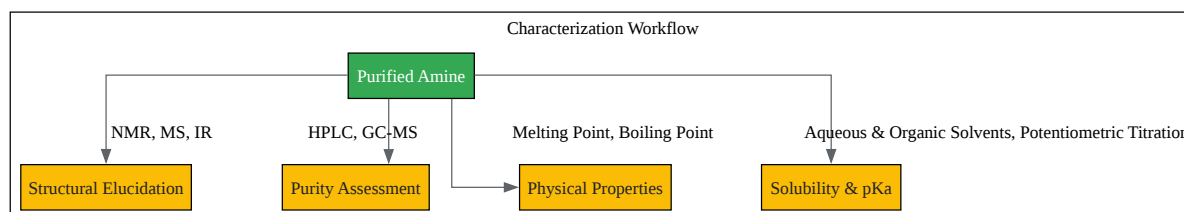
Caption: Generalized synthetic workflow for **octahydropentalen-3a-amine**.

Methodology:

- **Synthesis of a Bicyclic Ketone Precursor:** A suitable bicyclo[3.3.0]octan-3-one derivative can be synthesized via established methods such as intramolecular aldol condensation or ring-closing metathesis.
- **Reductive Amination:** The ketone is reacted with ammonia or a protected amine equivalent in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the corresponding amine.
- **Alternative Routes:** Other methods like the Hofmann or Curtius rearrangement of a corresponding amide or acyl azide, respectively, can also be employed to introduce the amine group.
- **Purification:** The crude product is purified using techniques such as column chromatography or distillation.

Physicochemical Characterization

Once synthesized and purified, the compound would be subjected to a battery of analytical tests to determine its physicochemical properties.



[Click to download full resolution via product page](#)

Caption: Standard workflow for physicochemical characterization.

Methodology:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are acquired to confirm the chemical structure and stereochemistry.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
- High-Performance Liquid Chromatography (HPLC): HPLC analysis is performed to assess the purity of the compound.
- Melting Point and Boiling Point Determination: The melting point of the solid form or the boiling point of the liquid form is measured to assess purity and for identification.
- Solubility Studies: The solubility is determined in various solvents (e.g., water, ethanol, DMSO) to inform formulation development.

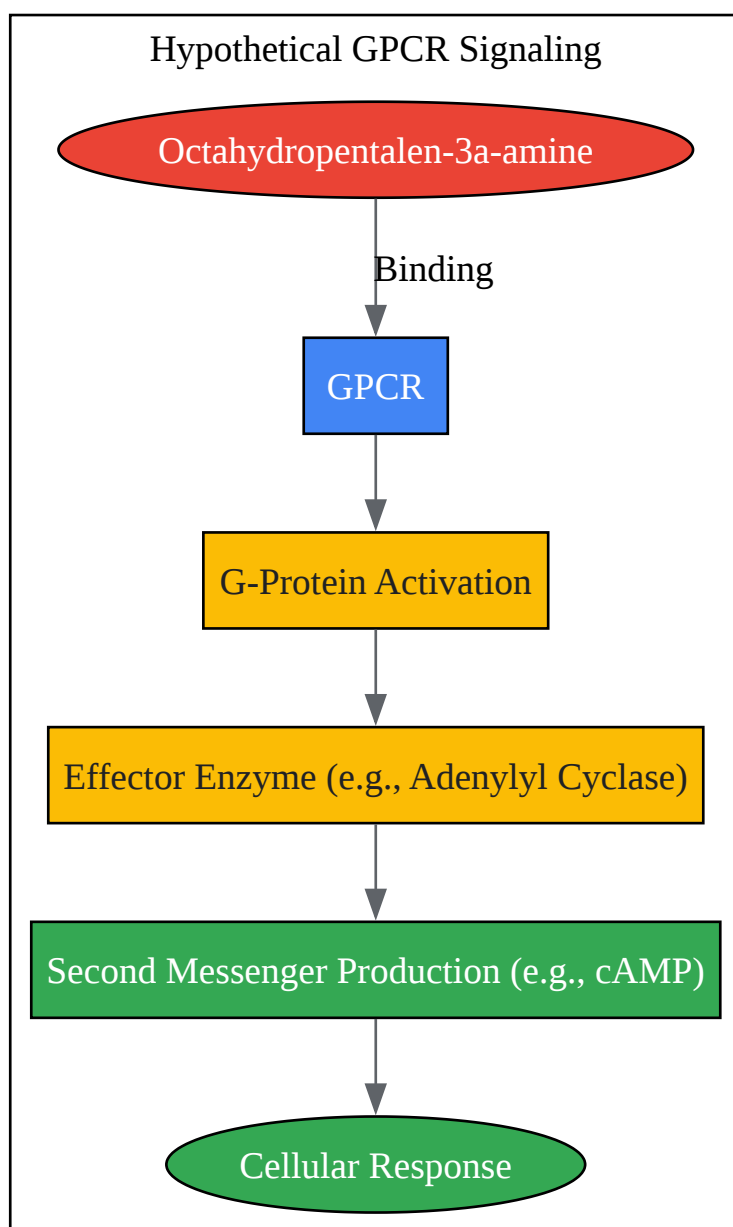
- **pKa Determination:** The acid dissociation constant (pKa) is measured, typically by potentiometric titration, to understand the ionization state at different pH values.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for **octahydropentalen-3a-amine**, many bicyclic amines exhibit activity as receptor ligands or enzyme inhibitors.^{[5][6]} Amines can act as proton acceptors and hydrogen bond donors, facilitating interactions with biological macromolecules.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical interaction of a generic bicyclic amine with a G-protein coupled receptor (GPCR), a common target for amine-containing drugs.



[Click to download full resolution via product page](#)

Caption: Hypothetical GPCR signaling pathway for a bicyclic amine.

This diagram illustrates a potential mechanism where the amine compound acts as a ligand for a GPCR, leading to the activation of intracellular signaling cascades. The specific cellular response would depend on the identity of the GPCR and the downstream signaling components.

Conclusion

Octahydropentalen-3a-amine represents a chemical entity with potential for applications in drug discovery, yet it remains largely uncharacterized in the public domain. The data on related isomers provide a foundation for predictive modeling of its physicochemical properties. The generalized experimental workflows presented here offer a roadmap for its synthesis, characterization, and initial biological evaluation. Further research is necessary to elucidate the specific properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. enamine.net [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Octahydropentalen-1-amine | C₈H₁₅N | CID 53408678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physicochemical Properties of Octahydropentalen-3a-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15311182#physicochemical-properties-of-octahydropentalen-3a-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com